Chloroacetyl chloride is a highly reactive bifunctional compound used as a derivatizing agent and a synthetic building block. Chloroacetyl chloride-13C2 is a stable isotope-labeled analog containing two carbon-13 atoms, which increases its mass by two daltons compared to the natural abundance form. This precise mass shift is fundamental to its primary application as a precursor for synthesizing stable isotope-labeled internal standards, which are critical for accurate quantification in mass spectrometry-based bioanalysis and metabolic research. [REFS-1, REFS-2] The use of stable isotope standards is a key strategy to correct for variations in sample extraction efficiency and matrix effects during analysis.
Procuring unlabeled chloroacetyl chloride (CAS 79-04-7) as a substitute for Chloroacetyl chloride-13C2 is functionally invalid for its intended applications. The core value of the 13C2-labeled form is its distinct mass signature, which allows it to be differentiated from its natural abundance (12C) counterpart by mass spectrometry. [1] Using the unlabeled version as a precursor for an internal standard would render the standard indistinguishable from the target analyte in a biological sample, making accurate quantification impossible. [2] This failure is absolute, as the mass difference is the entire basis for the isotope dilution technique, which is designed to enhance accuracy by accounting for matrix effects and variations in instrument response. [REFS-2, REFS-3]
High isotopic enrichment is a critical quality attribute for precursors used in isotope dilution mass spectrometry (IDMS). Commercially available Chloroacetyl chloride-13C2 specifies an isotopic purity of 99 atom % 13C. [1] This high level of enrichment ensures that the resulting internal standard has a distinct and strong signal at the expected mass-to-charge ratio (m/z), minimizing signal overlap from the much lower-abundance natural isotope (M+2) of the unlabeled analyte. [2] Using a precursor with low isotopic purity would introduce measurement bias and reduce the accuracy of quantification. [3]
| Evidence Dimension | Isotopic Purity (Atom % 13C) |
| Target Compound Data | 99 atom % 13C |
| Comparator Or Baseline | Unlabeled Chloroacetyl chloride (~1.1% natural abundance of 13C per carbon position) |
| Quantified Difference | Substantially enriched to enable use as a mass spectrometry standard |
| Conditions | Specification for use as a labeling reagent or precursor for internal standards. |
High isotopic purity is essential for synthesizing reliable internal standards, directly impacting the accuracy and reproducibility of quantitative mass spectrometry assays.
Chloroacetyl chloride-13C2 serves as a key building block for synthesizing 13C-labeled molecules to trace metabolic pathways. [1] For example, it can be used to build labeled versions of drugs or their metabolites to study their fate in biological systems without interference from endogenous compounds. [2] The stable 13C label allows researchers to follow the incorporation and transformation of the acetyl group using mass spectrometry or 13C NMR, providing insights into metabolic flux and identifying novel metabolic pathways. [3] Unlabeled precursors cannot be used for these applications, as the resulting molecules would be indistinguishable from the complex biological background.
| Evidence Dimension | Metabolic Tracing Capability |
| Target Compound Data | Enables unambiguous tracing of the chloroacetyl moiety through metabolic or chemical pathways. |
| Comparator Or Baseline | Unlabeled chloroacetyl chloride, which cannot be distinguished from endogenous molecules or background signals. |
| Quantified Difference | Qualitative (Functionally enabled vs. not possible) |
| Conditions | Metabolic flux analysis, drug metabolism and pharmacokinetic (DMPK) studies, and mechanistic biochemistry. |
For researchers studying metabolic pathways or drug clearance, this compound provides the necessary isotopic label to make such experiments feasible and interpretable.
Ideal for contract research organizations (CROs) and pharmaceutical labs that require custom-synthesized, stable isotope-labeled internal standards for preclinical or clinical drug quantification assays. The high isotopic purity of Chloroacetyl chloride-13C2 ensures the resulting standard meets the rigorous demands for accuracy and precision in regulated bioanalysis.
In metabolomics research, this compound can be used to create a labeled derivatizing cocktail. When reacted with a biological extract, it tags specific functional groups (e.g., thiols, amines), while the 13C2 label allows the derivatized analytes to be quantified against a corresponding set of standards, improving the accuracy of metabolic profiling. [1]
Serves as a critical starting material for synthesizing labeled analogs of potentially toxic compounds or drug candidates. Researchers can administer the labeled compound to in vitro or in vivo models and use mass spectrometry to trace its metabolic fate, identify reactive metabolites, and elucidate mechanisms of toxicity or clearance. [2]